Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)

Catalog No.
S607376
CAS No.
31277-98-2
M.F
C52H48P4Pd
M. Wt
903.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)

CAS Number

31277-98-2

Product Name

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium

Molecular Formula

C52H48P4Pd

Molecular Weight

903.2 g/mol

InChI

InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;

InChI Key

FAFGMAGIYHHRKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd]

Synonyms

(DIPHOS)2Pd(0), bis(1,2-bis(diphenylphosphino)ethane)palladium, Pd(DIPHOS)2

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd]

Here are some specific scientific research applications of Pd(dppp)2:

  • Buchwald-Hartwig amination: This reaction allows the formation of carbon-nitrogen bonds between an aryl halide (Ar-X) and an amine (NR2H) using Pd(dppp)2 as a catalyst. It is a versatile method for introducing amino groups into various organic molecules, finding applications in the synthesis of pharmaceuticals, dyes, and agrochemicals.
  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an organoboron compound (R-Bpin) and an aryl or vinyl halide (Ar-X or Vinyl-X) using Pd(dppp)2 as a catalyst. It is a powerful tool for constructing complex organic molecules with various functionalities, finding applications in the synthesis of natural products, pharmaceuticals, and functional materials.
  • Stille coupling: This reaction forms a carbon-carbon bond between an organotin reagent (R-SnX3) and an aryl or vinyl halide (Ar-X or Vinyl-X) using Pd(dppp)2 as a catalyst. While not as widely used as Suzuki-Miyaura coupling, it offers unique advantages in certain cases, such as the ability to form specific stereoisomers of the product.
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne (RC≡CH) and an aryl or vinyl halide (Ar-X or Vinyl-X) using Pd(dppp)2 as a catalyst. It is a valuable tool for introducing an alkyne moiety into various organic molecules, finding applications in the synthesis of pharmaceuticals, functional materials, and molecular probes.

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is a complex organometallic compound featuring palladium as the central metal atom coordinated by two bidentate ligands, 1,2-bis(diphenylphosphino)ethane. Its molecular formula is C52H48P4PdC_{52}H_{48}P_{4}Pd, and it has a molecular weight of approximately 903.25 g/mol . This compound is known for its significant role in coordination chemistry, particularly as a catalyst in various organic reactions.

Palladium itself is a member of the platinum group metals, characterized by its silvery-white appearance and relatively low density compared to other platinum metals . The unique structure of bis[1,2-bis(diphenylphosphino)ethane]palladium(0) allows it to exhibit versatile catalytic properties.

Pd(dppf)₂ acts as a Lewis acid catalyst. The electron-rich dppe ligands donate electron density to the Pd center, making it more electrophilic and susceptible to attack by nucleophiles in the reaction mixture. The Pd(dppf)₂ complex then facilitates the activation of reactants and their subsequent coupling to form new carbon-carbon or carbon-heteroatom bonds [].

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) serves primarily as a catalyst in several organic reactions, including:

  • Cross-Coupling Reactions: It is widely used in Suzuki and Stille coupling reactions, which are essential for forming carbon-carbon bonds.
  • Hydrogenation: The compound can facilitate the hydrogenation of alkenes and alkynes, converting unsaturated hydrocarbons into saturated forms.
  • C-H Activation: This complex can activate C-H bonds in various substrates, leading to functionalization reactions.

The ability of this compound to stabilize palladium in its zero oxidation state enhances its reactivity and efficacy in these reactions .

The synthesis of bis[1,2-bis(diphenylphosphino)ethane]palladium(0) typically involves the following steps:

  • Preparation of Ligands: 1,2-bis(diphenylphosphino)ethane is synthesized through the reaction of diphenylphosphine with ethylene glycol.
  • Complex Formation: The palladium precursor (often palladium(II) chloride or acetate) is reacted with the ligand in an appropriate solvent under an inert atmosphere (usually nitrogen or argon). This reaction typically requires heating to facilitate complexation.
  • Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain a high-purity product .

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) finds applications across various fields:

  • Catalysis: Its primary use is as a catalyst in organic synthesis, particularly in cross-coupling reactions that are vital for pharmaceutical development.
  • Material Science: It can be employed in the synthesis of advanced materials and polymers.
  • Biochemistry: Investigations into its biological properties may lead to novel therapeutic agents.

Interaction studies involving bis[1,2-bis(diphenylphosphino)ethane]palladium(0) often focus on its reactivity with various substrates. These studies help elucidate the mechanisms by which this compound catalyzes reactions and interacts with biological systems. For example, research has shown that its interactions with certain nucleophiles can lead to significant modifications in chemical behavior and selectivity during catalysis.

Several compounds share structural or functional similarities with bis[1,2-bis(diphenylphosphino)ethane]palladium(0). Here are some notable examples:

Compound NameStructure TypeUnique Features
Bis(diphenylphosphino)methane-palladium(0)Bidentate ligandExhibits different catalytic properties due to methylene bridge.
Tetrakis(triphenylphosphine)palladium(0)Tetradentate ligandMore steric hindrance; often used in similar catalytic applications.
Bis(1,3-bis(diphenylphosphino)propane)palladium(0)Bidentate ligandProvides different steric and electronic properties due to longer chain.

The uniqueness of bis[1,2-bis(diphenylphosphino)ethane]palladium(0) lies in its specific bidentate coordination mode and the resulting stability and reactivity profile that makes it particularly effective for cross-coupling reactions compared to other palladium complexes.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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